molecular formula C32H50ClN5O8S B15157060 (S,R,S)-AHPC-PEG4-NH2 hydrochloride

(S,R,S)-AHPC-PEG4-NH2 hydrochloride

Cat. No.: B15157060
M. Wt: 700.3 g/mol
InChI Key: MSKHBFIXTCSMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine group. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-PEG4-NH2 hydrochloride typically involves multiple steps, starting with the preparation of the VHL ligand and the PEG linker. The VHL ligand is synthesized through a series of chemical reactions, including amide bond formation and hydroxylation. The PEG linker is then attached to the VHL ligand through a nucleophilic substitution reaction, forming the final conjugate. The reaction conditions often involve the use of organic solvents, such as dimethylformamide (DMF), and catalysts, such as N,N’-diisopropylcarbodiimide (DIC), to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques, such as chromatography, to isolate the desired compound .

Properties

Molecular Formula

C32H50ClN5O8S

Molecular Weight

700.3 g/mol

IUPAC Name

1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H

InChI Key

MSKHBFIXTCSMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.